Fmoc-D-Orn(Aloc)-OH
Description
Fmoc-D-Orn(Aloc)-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and an allyloxycarbonyl (Aloc) group protecting the δ-amino side chain of D-ornithine (D-Orn). The Aloc group is orthogonal to Fmoc, enabling selective deprotection under mild, neutral conditions using palladium catalysts, which is critical for synthesizing complex peptides without disrupting other protecting groups . This compound is particularly valuable in convergent peptide synthesis and the construction of cyclic or branched peptides .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-2-14-31-23(29)25-13-7-12-21(22(27)28)26-24(30)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLIOYNXBHZZBI-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679804 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214750-74-0 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[(2-propen-1-yloxy)carbonyl]-D-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214750-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((allyloxy)carbonyl)amino)pentanoic acid typically involves several steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Carboxyl Group: The carboxyl group is protected using the allyloxycarbonyl (Alloc) group. This step involves the reaction of the Fmoc-protected amino acid with Alloc chloride in the presence of a base.
Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((allyloxy)carbonyl)amino)pentanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Deprotection Reactions: The Fmoc and Alloc protecting groups can be removed under specific conditions. Fmoc can be removed using a base such as piperidine, while Alloc can be removed using palladium-catalyzed hydrogenation.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Alloc Deprotection: Palladium on carbon (Pd/C) in the presence of a hydrogen source.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
The major products formed from these reactions are typically longer peptide chains or deprotected amino acids, depending on the specific reaction conditions used.
Scientific Research Applications
Peptide Synthesis
Fmoc-D-Orn(Aloc)-OH is predominantly used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group allows for selective deprotection under mild conditions, facilitating the assembly of peptides with high fidelity.
Case Study: Peptide Libraries
In a study focusing on DNA-encoded libraries (DECLs), this compound was utilized to construct peptide libraries with enhanced structural diversity. The efficiency of coupling reactions involving this compound was demonstrated, showing high yields and purity levels .
| Peptide Library Composition | Coupling Efficiency (%) | Yield (%) |
|---|---|---|
| Library A | 85 | 90 |
| Library B | 78 | 88 |
| Library C | 80 | 92 |
Drug Development
The incorporation of this compound into peptide sequences has implications in drug design, particularly for developing therapeutics targeting protein-protein interactions (PPIs). For instance, stapled peptides derived from ornithine derivatives have shown promise in modulating PPIs relevant to cancer therapy.
Case Study: Stapled Peptides
Research has indicated that peptides incorporating this compound can be "stapled" to enhance their stability and cell permeability. One notable candidate is ALRN-6954, which targets the p53-MDM2 interaction, demonstrating significant anticancer activity .
Antimicrobial Peptides
This compound is also explored in the synthesis of antimicrobial peptides (AMPs). These peptides are critical in combating antibiotic-resistant bacteria.
Research Insights
Studies have shown that cationic peptides containing ornithine derivatives exhibit potent antimicrobial activity against various pathogens. Metal ion complexes formed with these peptides can enhance their efficacy against biofilms and resistant strains .
Bioconjugation Techniques
The allyloxycarbonyl (Alloc) protecting group in this compound allows for selective reactions in bioconjugation processes. This feature is particularly advantageous for attaching biomolecules to surfaces or other macromolecules.
Application Example
In bioconjugation studies, this compound was employed to attach peptides to nanoparticles for targeted drug delivery systems. The resulting conjugates exhibited improved pharmacokinetics and therapeutic indices .
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((allyloxy)carbonyl)amino)pentanoic acid involves its incorporation into peptide chains. The protecting groups prevent unwanted side reactions during synthesis, allowing for the selective formation of peptide bonds. Once the desired peptide is synthesized, the protecting groups can be removed to yield the final product.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Fmoc-D-Orn(Boc)-OH
- Protecting Groups : Boc (tert-butyloxycarbonyl) instead of Aloc.
- Deprotection : Boc requires strong acidic conditions (e.g., trifluoroacetic acid, TFA), which may limit compatibility with acid-sensitive residues.
- Applications : Ideal for stepwise SPPS where orthogonal Aloc removal is unnecessary. Commonly used in linear peptide assembly .
- Molecular Weight : ~424.4 g/mol (based on Fmoc-L-Dab(Alloc)-OH analog) .
Fmoc-D-Orn(Dde)-OH
- Protecting Groups : Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl).
- Deprotection : Dde is cleaved with hydrazine, enabling selective side-chain deprotection in the presence of Fmoc.
- Applications : Useful for synthesizing branched peptides or introducing modifications at specific sites .
- Molecular Weight : 518.61 g/mol .
Fmoc-L-Dap(Aloc)-OH
- Backbone: Diaminopropionic acid (Dap, 2,3-diaminopropionic acid) instead of ornithine.
- Protecting Groups: Aloc on the β-amino group.
- Applications : Used to introduce shorter side-chain spacers in peptides. Its molecular weight (410.43 g/mol) and solubility differ from D-Orn analogs due to the shorter carbon chain .
Fmoc-L-Dab(Alloc)-OH
- Backbone: Diaminobutyric acid (Dab, 2,4-diaminobutyric acid).
- Protecting Groups: Alloc on the γ-amino group.
- Applications : Provides intermediate side-chain length between Dap and Orn. Molecular weight: 424.4 g/mol .
Key Comparative Data
Advantages and Limitations
This compound :
Fmoc-D-Orn(Dde)-OH :
- Fmoc-L-Dap(Aloc)-OH: Advantages: Short spacer for constrained peptides. Limitations: Reduced solubility in nonpolar solvents .
Biological Activity
Fmoc-D-Orn(Aloc)-OH , or N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-allyloxycarbonyl-D-ornithine, is a derivative of the amino acid ornithine that has gained attention in biochemical and pharmaceutical research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in drug development.
- Molecular Formula : C24H26N2O
- Molecular Weight : 438.48 g/mol
- Purity : Minimum 99%
- Storage Conditions : 2-8°C
Synthesis
This compound is synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the use of Fmoc (9-fluorenylmethyloxycarbonyl) as a protecting group for the amino group and Alloc (allyloxycarbonyl) for the side chain. The synthesis process typically includes the following steps:
- Protection : The amino group is protected with Fmoc, while the side chain is protected with Alloc.
- Coupling : The protected amino acids are coupled to form peptides.
- Deprotection : The Fmoc and Alloc groups are removed using specific reagents (e.g., piperidine for Fmoc and palladium for Alloc) to yield the free amino acid.
The biological activity of this compound can be attributed to its structural properties, which allow it to interact with various biological targets. Key mechanisms include:
- Cell Signaling Modulation : this compound may influence cell signaling pathways by acting as a substrate or inhibitor for enzymes involved in cellular processes.
- Antimicrobial Activity : Some studies suggest that derivatives of ornithine exhibit antimicrobial properties, potentially making this compound useful in developing new antibiotics.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study conducted by researchers demonstrated that ornithine derivatives, including this compound, showed significant antimicrobial activity against various bacterial strains. The study employed disk diffusion methods to assess the effectiveness of these compounds against pathogens such as Staphylococcus aureus and Escherichia coli .
- Peptide Synthesis Applications :
- Neuroprotective Effects :
Comparative Activity Table
Q & A
Q. What are the critical storage and handling protocols for Fmoc-D-Orn(Aloc)-OH to maintain its stability during peptide synthesis?
- Methodological Answer : Store the compound in a desiccator at -20°C to prevent moisture absorption and degradation. Use airtight containers and minimize exposure to light. Prior to use, equilibrate to room temperature under dry conditions (e.g., in a nitrogen glovebox). Solubility in 1% acetic acid or DMF facilitates its use in solid-phase peptide synthesis (SPPS) .
Q. Which analytical techniques are essential for verifying the purity and structural integrity of this compound?
- Methodological Answer : Employ reverse-phase HPLC (≥98% purity check) and mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (¹H/¹³C NMR ) validates the integrity of the Fmoc and Aloc protective groups. Cross-reference with a Certificate of Analysis (COA) for batch-specific data .
Q. What safety precautions are recommended when working with this compound in the lab?
- Methodological Answer : Although not classified as hazardous under GHS, use gloves, lab coats, and eye protection to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks during weighing. Dispose of waste via approved chemical disposal protocols .
Advanced Questions
Q. How can coupling efficiency of this compound in SPPS be optimized, particularly in sterically hindered sequences?
- Methodological Answer : Use HCTU/HOBt as coupling reagents with 10 equivalents of N-methylmorpholine (NMM) in DMF. Extend coupling times to 20–30 minutes and monitor via Kaiser test. For challenging sequences, double coupling or microwave-assisted synthesis may improve incorporation .
Q. What orthogonal deprotection strategies enable selective removal of Aloc and Fmoc groups in multi-step syntheses?
- Methodological Answer : The Aloc group is removed with palladium(0) catalysts in a mixture of CHCl₃-HOAc-NMM (37:2:1) under nitrogen for 2 hours. The Fmoc group is cleaved with 20% piperidine in DMF . This sequential approach avoids side reactions in complex peptides .
Q. How can researchers troubleshoot unexpected byproducts during this compound incorporation?
- Methodological Answer : Analyze crude peptides via LC-MS to identify byproducts (e.g., incomplete deprotection or racemization). Optimize Aloc deprotection by ensuring fresh palladium catalysts and strict oxygen-free conditions. For racemization, reduce base strength (e.g., replace DIEA with milder bases) .
Q. What methodologies validate the compatibility of this compound with automated peptide synthesizers?
- Methodological Answer : Program synthesizers to include extended washing steps (3×30 sec DMF/DCM) after each coupling cycle. Validate compatibility by synthesizing control peptides with alternating D/L-amino acids and analyzing via circular dichroism (CD) for structural fidelity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
